![molecular formula C23H22N2O2S2 B11174571 2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11174571.png)
2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene sulfonamide core with multiple methyl groups and a benzothiazole moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Triethylamine or pyridine as bases in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Another compound with a similar trimethylbenzene core but different functional groups.
2,4,6-Trimethyl-N-phenylaniline: Shares the trimethylbenzene structure but has a phenylamine group instead of a benzothiazole moiety.
Uniqueness
2,4,6-TRIMETHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the benzothiazole and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N2O2S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S2/c1-14-5-10-20-21(13-14)28-23(24-20)18-6-8-19(9-7-18)25-29(26,27)22-16(3)11-15(2)12-17(22)4/h5-13,25H,1-4H3 |
InChI Key |
NTOUKUUSZOVYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11174507.png)
![2,5-Dichloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B11174518.png)
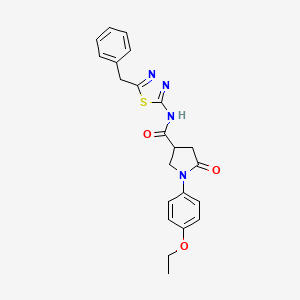
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11174537.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11174541.png)
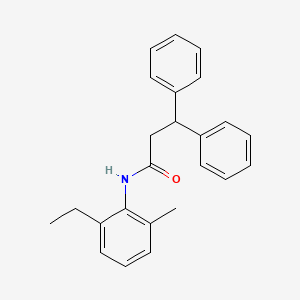
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174549.png)
![Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B11174550.png)
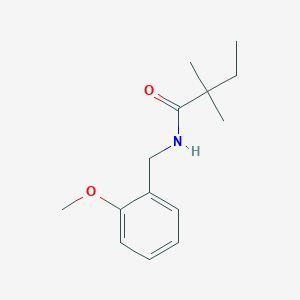

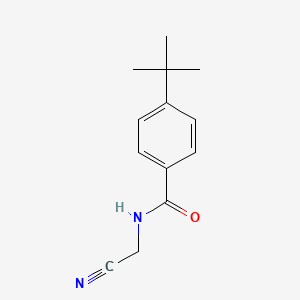
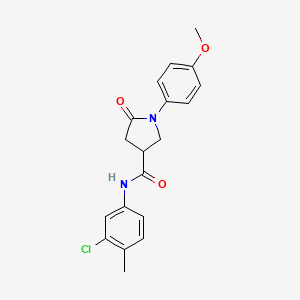
![Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11174603.png)
